3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Description
3-Allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone (3ABTP) is a heterocyclic compound that belongs to the class of pyrimidinone derivatives. It is a relatively new compound that has been studied for its potential applications in the field of scientific research. 3ABTP has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Furthermore, 3ABTP has also been studied for its potential applications in the field of drug synthesis and development.
Scientific Research Applications
Highly Regioselective Synthesis of Pyrimidinones
A study by Dos Santos et al. (2015) reports on the highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, demonstrating the versatility of these compounds in organic synthesis. The 6-substituents include methyl or aryl groups, while the 3-substituents encompass a range including allyl and benzyl, showcasing the compound's utility in creating diverse chemical structures with potential applications in drug development and materials science (Dos Santos et al., 2015).
Synthesis and Biological Evaluation
Khalifa and Al-Omar (2014) synthesized a series of 5-allyl-6-benzylpyrimidin-4(3H)-ones with varying substituents at the C-2 position, evaluating their activities against HIV-1. This indicates the potential of such compounds in the development of new antiviral agents, highlighting the importance of structural modifications at specific positions on the pyrimidine core to enhance biological activity (Khalifa & Al-Omar, 2014).
Mechanochemical Synthesis
Rightmire et al. (2014) explored the mechanochemical synthesis of base-free tris(allyl)aluminum complexes, showcasing an innovative approach to the synthesis of organometallic compounds. This research opens new avenues for the synthesis of metal-organic frameworks and catalysts, demonstrating the broader applicability of allyl-containing pyrimidinones in materials science (Rightmire et al., 2014).
properties
IUPAC Name |
2-benzylsulfanyl-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c1-2-8-20-13(21)9-12(15(16,17)18)19-14(20)22-10-11-6-4-3-5-7-11/h2-7,9H,1,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKALASARYOQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone |
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